molecular formula C13H18N2O2S B13207657 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13207657
M. Wt: 266.36 g/mol
InChI Key: BJIQCEWRMJYFAZ-UHFFFAOYSA-N
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Description

7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by the presence of a pyrrolidine sulfonyl group attached to a tetrahydroisoquinoline backbone. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the reaction of tetrahydroisoquinoline with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amines.

Scientific Research Applications

7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as cancer cell apoptosis or viral replication inhibition .

Comparison with Similar Compounds

  • Pyrrolidine-1-sulfonyl chloride
  • Tetrahydroisoquinoline derivatives
  • Pyrrolo[2,3-b]pyridine derivatives

Uniqueness: 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its combined structural features, which confer unique reactivity and biological activity. Its dual functional groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

7-pyrrolidin-1-ylsulfonyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-7-1-2-8-15)13-4-3-11-5-6-14-10-12(11)9-13/h3-4,9,14H,1-2,5-8,10H2

InChI Key

BJIQCEWRMJYFAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(CCNC3)C=C2

Origin of Product

United States

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